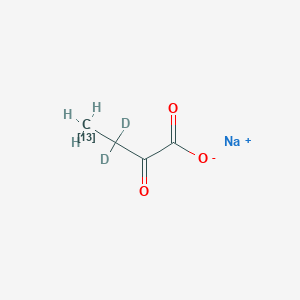
Ammelide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ammelide has several scientific research applications:
Analytical Reference Standard: This compound is used as an analytical reference standard for the determination of the analyte in milk, milk products, and infant formula using chromatography techniques.
Hydrolysis Product Analysis: It is studied as a hydrolysis product of melamine and is often analyzed alongside melamine, ammeline, and cyanuric acid in various food safety and contamination studies.
Mecanismo De Acción
Target of Action
Ammelide, also known as 6-Amino-2,4-dihydroxy-1,3,5-triazine, is a triazine and the hydrolysis product of ammeline . It primarily targets the bacterial strains such as Escherichia coli and Pseudomonas putida . These bacteria are capable of deaminating ammeline, a process in which ammeline is converted to this compound .
Mode of Action
This compound interacts with its bacterial targets through a series of deamination reactions . The deamination of ammeline to this compound is a key step in the bacterial transformation of melamine to cyanuric acid . This process involves the removal of an amino group from ammeline, resulting in the formation of this compound .
Biochemical Pathways
The biochemical pathway of this compound involves a series of deamination steps that lead to the formation of cyanuric acid . This process begins with the hydrolysis of melamine, which produces ammeline. Ammeline is then deaminated to form this compound. Subsequently, this compound can be converted into cyanuric acid by oxidizing agents or by boiling with acids or alkalis .
Pharmacokinetics
It is known that this compound is soluble in concentrated mineral acids, alkalis, and ammonia, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility properties.
Result of Action
The result of this compound’s action is the formation of cyanuric acid, a compound that can form insoluble complexes with melamine . These complexes can cause blockage of kidney tubules, leading to severe kidney disease and potentially abnormal renal failure in affected organisms .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, this compound decomposes at 170 °C with water to form carbon dioxide and ammonia . Additionally, it forms salts with both acids and bases, suggesting that its action can be influenced by the pH of the environment .
Análisis Bioquímico
Biochemical Properties
Ammelide interacts with various enzymes and proteins in biochemical reactions. One such enzyme is guanine deaminase, which is responsible for the deamination of this compound . The interaction between this compound and guanine deaminase is key to the bacterial transformation of melamine to cyanuric acid .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the metabolism of melamine. In bacteria, this compound is metabolized via three consecutive deamination reactions to generate cyanuric acid . This metabolic process influences cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to guanine deaminase in a similar orientation to guanine, facilitating the deamination process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound, as well as its long-term effects on cellular function, are observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathways of melamine degradation, interacting with enzymes such as guanine deaminase . This interaction affects metabolic flux and metabolite levels .
Subcellular Localization
Current knowledge suggests that this compound may be directed to specific compartments or organelles based on its structural similarity to guanine .
Métodos De Preparación
Ammelide can be synthesized through several methods:
Heating Dicyandiamide with Aqueous Ammonia: This method involves heating dicyandiamide with aqueous ammonia at temperatures between 160°C and 170°C.
Heating Melam with Concentrated Sulfuric Acid: Another method involves heating melam with concentrated sulfuric acid at 190°C for a short duration.
Análisis De Reacciones Químicas
Ammelide undergoes various chemical reactions:
Comparación Con Compuestos Similares
Ammelide is similar to other triazine derivatives such as melamine, ammeline, and cyanuric acid. These compounds share a common triazine ring structure but differ in their functional groups:
Melamine: Contains three amino groups attached to the triazine ring.
Ammeline: Contains two amino groups and one hydroxyl group attached to the triazine ring.
Cyanuric Acid: Contains three hydroxyl groups attached to the triazine ring.
This compound is unique due to its specific combination of amino and hydroxyl groups, which influence its chemical behavior and reactivity .
Propiedades
IUPAC Name |
6-amino-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKUZVBSHIWEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214757 | |
| Record name | Ammelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-93-2, 167613-80-1 | |
| Record name | Ammelide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammelide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMELIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ammelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 167613-80-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMELIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J604QC4098 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)










